

Spectroscopic Characterization of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-7-bromo-1H-indazole

Cat. No.: B3233192

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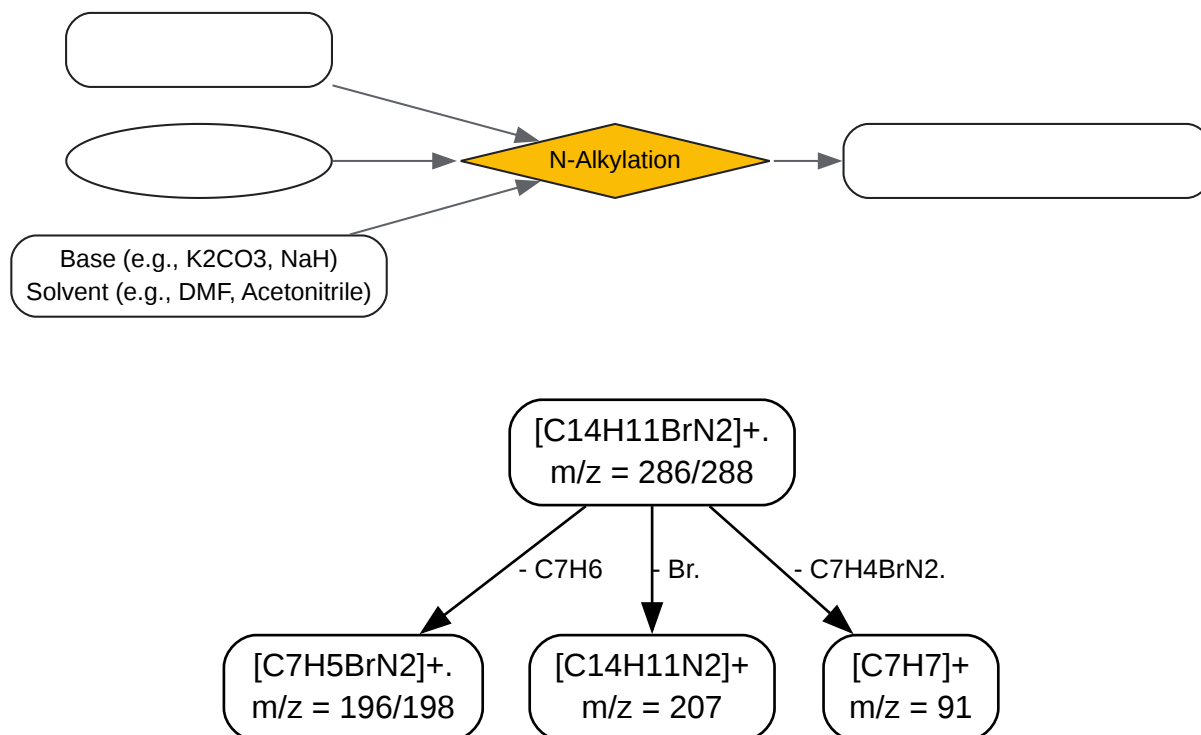
This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **1-Benzyl-7-bromo-1H-indazole**. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data for unequivocal structural confirmation and purity assessment.

Introduction

1-Benzyl-7-bromo-1H-indazole is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N-1 position and a bromine atom at the C-7 position can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and thorough spectroscopic characterization is paramount for any further investigation or application of this compound. This guide will delve into the expected spectroscopic signatures of **1-Benzyl-7-bromo-1H-indazole**.

Molecular Structure

The structure of **1-Benzyl-7-bromo-1H-indazole**, with the IUPAC name 7-bromo-1-(phenylmethyl)-1H-indazole, is presented below. The numbering of the indazole ring and the benzyl group is crucial for the assignment of spectroscopic signals.



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